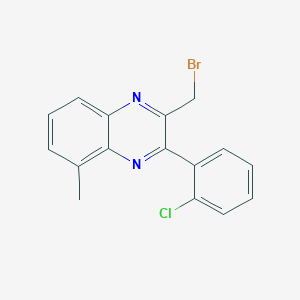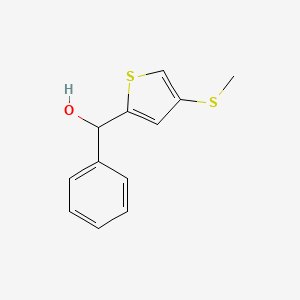![molecular formula C10H14FNO B13081685 (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol: is an organic compound that features a fluorinated aromatic ring and a dimethylamino group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and dimethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous flow processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-[4-(6-(2,6-Difluorophenyl)amino)-4-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanol
- (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom on the aromatic ring imparts unique electronic properties.
- Dimethylamino Group : The dimethylamino group enhances its solubility and reactivity.
This detailed article provides a comprehensive overview of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m0/s1 |
Clé InChI |
CZRCWUQOVNUWPC-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)F)N(C)C)O |
SMILES canonique |
CC(C1=C(C=C(C=C1)F)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)

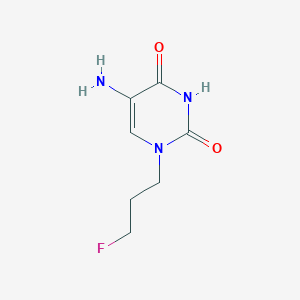
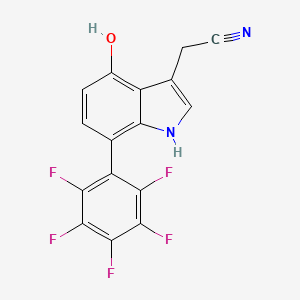
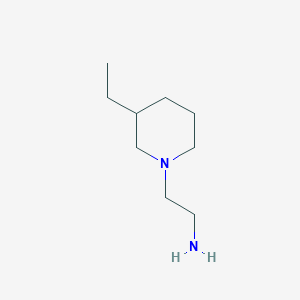
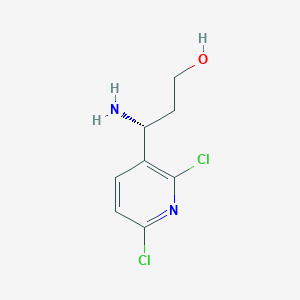
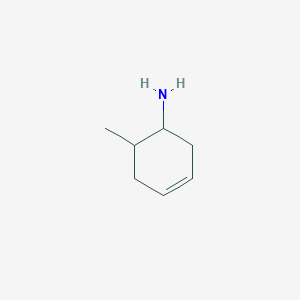
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
